molecular formula C10H11Cl2N3O B6637077 1-(5,6-Dichlorobenzotriazol-1-yl)-2-methylpropan-2-ol

1-(5,6-Dichlorobenzotriazol-1-yl)-2-methylpropan-2-ol

Cat. No. B6637077
M. Wt: 260.12 g/mol
InChI Key: LAYGQWVOGCTANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5,6-Dichlorobenzotriazol-1-yl)-2-methylpropan-2-ol, also known as DCBT, is a chemical compound that has gained significant interest in scientific research due to its unique properties. DCBT is a versatile reagent that can be used in various fields, including biochemistry, medicinal chemistry, and materials science.

Scientific Research Applications

1-(5,6-Dichlorobenzotriazol-1-yl)-2-methylpropan-2-ol has been widely used in scientific research due to its unique properties. It can act as a coupling agent in peptide synthesis, allowing for the formation of peptide bonds between amino acids. This compound has also been used in the synthesis of various pharmaceuticals, including antiviral and anticancer drugs. In addition, this compound can be used as a crosslinking agent in the preparation of polymers and materials.

Mechanism of Action

The mechanism of action of 1-(5,6-Dichlorobenzotriazol-1-yl)-2-methylpropan-2-ol is not fully understood. However, it is believed that this compound reacts with carboxylic acids to form an activated ester, which then reacts with nucleophiles such as amines or alcohols to form peptide bonds or ester linkages. This mechanism makes this compound a useful reagent for peptide synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to note that this compound should be handled with care, as it is a potentially hazardous chemical compound.

Advantages and Limitations for Lab Experiments

1-(5,6-Dichlorobenzotriazol-1-yl)-2-methylpropan-2-ol has several advantages for lab experiments. It is a versatile reagent that can be used in various fields, including biochemistry, medicinal chemistry, and materials science. This compound is also relatively easy to synthesize, and the yield is typically high. However, there are also limitations to the use of this compound in lab experiments. It can be a potentially hazardous chemical compound and should be handled with care. In addition, this compound is not suitable for all types of peptide synthesis, and alternative reagents may be required for certain applications.

Future Directions

There are several future directions for research on 1-(5,6-Dichlorobenzotriazol-1-yl)-2-methylpropan-2-ol. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of interest is the use of this compound in the synthesis of new pharmaceuticals with enhanced therapeutic properties. Additionally, this compound could be used in the development of new biomaterials with unique properties, such as increased biocompatibility and biodegradability.
Conclusion:
In conclusion, this compound is a versatile reagent that has gained significant interest in scientific research due to its unique properties. It can be used in various fields, including biochemistry, medicinal chemistry, and materials science. This compound has several advantages for lab experiments, including its high yield and versatility. However, it is important to handle this compound with care, as it is a potentially hazardous chemical compound. There are several future directions for research on this compound, including the development of new synthetic methods and the use of this compound in the synthesis of new pharmaceuticals and biomaterials.

Synthesis Methods

1-(5,6-Dichlorobenzotriazol-1-yl)-2-methylpropan-2-ol can be synthesized by the reaction of 5,6-dichlorobenzotriazole with 2-methyl-2-propanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through column chromatography. The yield of this compound is typically high, making it an attractive reagent for scientific research.

properties

IUPAC Name

1-(5,6-dichlorobenzotriazol-1-yl)-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3O/c1-10(2,16)5-15-9-4-7(12)6(11)3-8(9)13-14-15/h3-4,16H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYGQWVOGCTANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C2=CC(=C(C=C2N=N1)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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